Lithium bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide
Lithium bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide
Brand Name:
Vulcanchem
CAS No.:
189217-59-2
VCID:
VC0068834
InChI:
InChI=1S/C6F14NO4S2.Li/c7-1(8,3(11,12)13)5(17,18)26(22,23)21-27(24,25)6(19,20)2(9,10)4(14,15)16;/q-1;+1
SMILES:
[Li+].C(C(F)(F)F)(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(F)(F)F)(F)F)(F)F)(F)F
Molecular Formula:
C6F14LiNO4S2
Molecular Weight:
487.12
Lithium bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide
CAS No.: 189217-59-2
Cat. No.: VC0068834
Molecular Formula: C6F14LiNO4S2
Molecular Weight: 487.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189217-59-2 |
|---|---|
| Molecular Formula | C6F14LiNO4S2 |
| Molecular Weight | 487.12 |
| IUPAC Name | lithium;bis(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)azanide |
| Standard InChI | InChI=1S/C6F14NO4S2.Li/c7-1(8,3(11,12)13)5(17,18)26(22,23)21-27(24,25)6(19,20)2(9,10)4(14,15)16;/q-1;+1 |
| SMILES | [Li+].C(C(F)(F)F)(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator